![molecular formula C17H19N5OS B2431373 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2034427-42-2](/img/structure/B2431373.png)
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone” is a chemical compound with the molecular formula C17H19N5OS and a molecular weight of 341.43. It’s a derivative of 1H-1,2,3-triazol, a class of compounds known for their wide range of biological activities .
Scientific Research Applications
- The 1,2,3-triazole moiety has been associated with antibacterial properties . Researchers could investigate the compound’s efficacy against specific bacterial strains, potentially contributing to novel antibiotics.
- 1,2,3-triazoles have demonstrated antimalarial activity . Evaluating this compound against Plasmodium species could provide insights into its effectiveness as an antimalarial agent.
- The 1,2,3-triazole scaffold has shown antiviral activity . Researchers might explore the compound’s effects against specific viruses, such as influenza or herpes simplex virus type 1 (HSV-1).
- Computational studies have predicted the interaction of this compound with acetylcholinesterase (AChE) . AChE plays a crucial role in Alzheimer’s disease (AD). Investigating its potential as an AChE inhibitor could contribute to AD drug development.
- Assessing the drug-likeness of the compound involves predicting its pharmacokinetic properties . Researchers could explore its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- The compound’s structure suggests potential anticancer activity. Researchers could evaluate its effects on cancer cell lines, such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Antibacterial Activity
Antimalarial Potential
Antiviral Applications
Neurodegenerative Disorders
Pharmacokinetic Properties
Cancer Research
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.
Mode of Action
This binding inhibits tubulin polymerization, which is a critical process in cell division. By inhibiting this process, the compound can induce cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, a crucial part of the cell’s cytoskeleton. This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and eventually apoptosis . The apoptosis pathway involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
For instance, sulfonyl piperazine-integrated triazole conjugates, which share structural similarities with the compound , have been found to possess drug-like properties .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells. This is achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis . In vitro studies on related compounds have shown cytotoxic activity against various cancer cell lines .
properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-16-19-14-4-3-12(11-15(14)24-16)17(23)21-8-5-13(6-9-21)22-10-7-18-20-22/h3-4,7,10-11,13H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCWGTYDWSYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.